2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic substitution reaction.
Final acylation: The final step involves the acylation of the oxadiazole ring with the desired acyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethylphenoxy)ethylthio derivatives of pyrimidin-4(3H)-one
- 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
Uniqueness
2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of phenoxy and oxadiazole moieties makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[5-(4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-11-26-17-9-6-16(7-10-17)20-23-21(24-28-20)22-19(25)13-27-18-8-5-14(2)15(3)12-18/h5-10,12H,4,11,13H2,1-3H3,(H,22,24,25) |
InChI Key |
JZMLCTXDHFGBOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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